![molecular formula C21H20FN3O4S B2968156 N-(4-(3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021228-08-9](/img/structure/B2968156.png)
N-(4-(3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including a thiazole ring, an amide group, and a fluorobenzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur), an amide group (a carbonyl group attached to a nitrogen), and a fluorobenzene ring (a six-membered carbon ring with a fluorine atom). The presence of these functional groups can significantly influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amide group could participate in hydrolysis reactions, and the thiazole ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzene ring could increase its lipophilicity, potentially enhancing its ability to cross cell membranes .Scientific Research Applications
Antitumor Applications
Compounds with benzothiazole and fluorobenzamide moieties have been extensively studied for their antitumor properties. For instance, the antitumor benzothiazoles, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), have shown potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. These compounds act through mechanisms that are distinct from previously reported benzothiazoles and are not reliant on the induction of specific enzymes like CYP1A1 for their antitumor activity (Mortimer et al., 2006).
Antimicrobial Applications
Derivatives of benzothiazoles and fluorobenzamides have also been investigated for their antimicrobial properties. Novel analogs containing fluorine atoms and thiazole structures have shown promising antibacterial activity against various bacterial strains. These compounds' effectiveness is attributed to the presence of fluorine atoms and their ability to interact with bacterial enzymes or DNA, disrupting their normal functions and leading to bacterial cell death (Desai et al., 2013).
Sensor Applications
Fluorinated benzothiazoles and related compounds have been explored for sensor applications, particularly as fluorescent chemosensors for metal ion detection. The photophysical properties of these compounds, such as absorption, emission, and fluorescence quantum yield, make them suitable for detecting specific metal ions in solution. For example, some pyrazoline derivatives, structurally related to benzothiazoles, have been used as fluorescent chemosensors for selectively detecting Fe3+ ions, demonstrating the versatility of these compounds in sensor technology (Khan, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-28-16-8-9-18(29-2)17(11-16)24-19(26)10-7-15-12-30-21(23-15)25-20(27)13-3-5-14(22)6-4-13/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABMANGZJXSHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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